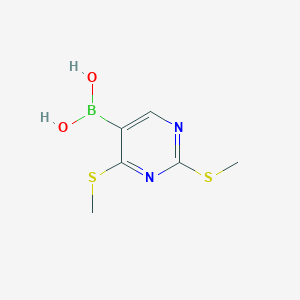

Acide 2,4-bis(méthylsulfanyl)pyrimidine-5-boronique

Vue d'ensemble

Description

2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid is a useful research compound. Its molecular formula is C6H9BN2O2S2 and its molecular weight is 216.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications antimicrobiennes

Acide 2,4-bis(méthylsulfanyl)pyrimidine-5-boronique : est un dérivé de pyrimidine, une classe de composés connus pour leurs propriétés antimicrobiennes. Les pyrimidines ont été utilisées pour développer des médicaments capables de lutter contre une variété d'infections microbiennes, notamment les bactéries et les champignons. La partie acide boronique de ce composé pourrait potentiellement être exploitée pour inhiber la croissance bactérienne en ciblant des enzymes essentielles qui présentent des sites sensibles au bore .

Thérapeutiques anticancéreuses

Les structures de pyrimidine sont intégrées à de nombreux médicaments anticancéreux. Ils peuvent s'intercaler dans l'ADN ou inhiber des enzymes clés impliquées dans la synthèse de l'ADN, empêchant ainsi la prolifération des cellules cancéreuses. Les groupes méthylsulfanyl de l'This compound peuvent améliorer sa capacité à se lier aux cellules cancéreuses, ce qui en fait un candidat précieux pour le développement de nouveaux médicaments oncologiques .

Immunologie et immuno-oncologie

Dans le domaine de l'immunologie, les dérivés de pyrimidine jouent un rôle dans la modulation du système immunitaire. Ils peuvent agir comme immunosuppresseurs ou immunostimulants, selon leur structure. En immuno-oncologie, ils peuvent aider à concevoir des médicaments capables de stimuler le système immunitaire pour attaquer les cellules cancéreuses. Les caractéristiques structurelles de l'This compound pourraient être adaptées pour améliorer ces effets .

Traitements des troubles neurologiques

Les composés à base de pyrimidine ont été associés à des traitements des troubles neurologiques. Ils peuvent servir de précurseurs ou d'inhibiteurs pour les neurotransmetteurs ou d'autres composés neurologiquement actifs. Le groupe acide boronique de l'This compound pourrait être utilisé pour développer des médicaments capables de traverser plus efficacement la barrière hémato-encéphalique .

Gestion de la douleur chronique

Les dérivés de pyrimidine sont également explorés pour leur potentiel dans la gestion de la douleur chronique. Ils peuvent agir sur diverses voies impliquées dans la perception de la douleur et la transduction du signal. La structure unique de l'This compound pourrait conduire au développement de nouveaux analgésiques avec moins d'effets secondaires .

Intervention contre le diabète sucré

Le noyau de pyrimidine est présent dans plusieurs médicaments utilisés pour traiter le diabète sucré. Ces composés peuvent influencer la libération d'insuline ou imiter ses effets sur le métabolisme du glucose2,4-Bis(méthylsulfanyl)pyrimidine-5-boronic acid pourrait être modifié pour améliorer son interaction avec les cibles impliquées dans la gestion du diabète, offrant une nouvelle voie de traitement .

Propriétés

IUPAC Name |

[2,4-bis(methylsulfanyl)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2S2/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQUTBJJJUKYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1SC)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

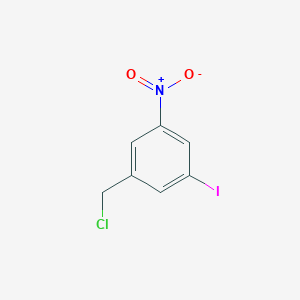

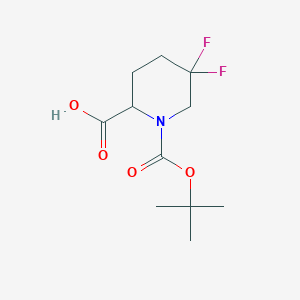

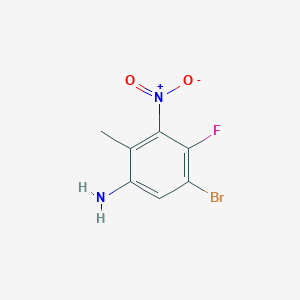

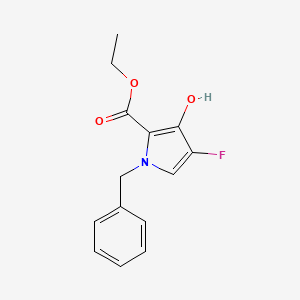

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1446368.png)

![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1446371.png)

![Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1446377.png)

![4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole](/img/structure/B1446383.png)

![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B1446386.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446388.png)

![7-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1446390.png)